3,6-Diethyl-1,2,4,5-tetrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13717-91-4 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,6-diethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3 |
InChI Key |
FJLNLVDWWLZFIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)CC |
Canonical SMILES |
CCC1=NN=C(N=N1)CC |
Synonyms |
3,6-Diethyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Functionalization of the Tetrazine Core:a Common Strategy Involves the Chemical Modification of Pre Existing, Stable Tetrazine Precursors.
Starting from 3,6-diamino-1,2,4,5-tetrazine (DATz): This precursor can be nitrated to form dinitramine (B166585) derivatives, which are then neutralized to create energetic salts. sciengine.com For example, the alkali metal salts of 3,6-dinitramino-1,2,4,5-tetrazine exhibit good thermal stabilities (decomposition temperatures of 241–260 °C). sciengine.com
Starting from 3,6-dichloro-1,2,4,5-tetrazine: The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various energetic groups. This method has been used to synthesize asymmetrically substituted tetrazines, although replacing the second chlorine atom can be challenging. nih.gov
Construction of Bridged and Fused Systems:linking Tetrazine Rings or Fusing Them with Other Heterocyclic Structures is a Key Strategy for Creating Robust and Powerful Hedms.
Bridged Tetrazines: Azo (–N=N–) and hydrazine (B178648) (–NH–NH–) linkages are used to connect tetrazine units, which can increase both density and HOF. researchgate.net
Fused Systems: Tetrazine rings can be fused with other nitrogen-rich heterocycles like triazoles. For example, the oxidation of 3,6-diamino-1,2,4-triazolo[4,3-b] sciengine.commdpi.combohrium.comscientific.nettetrazine yields energetic materials with good calculated detonation performance (D = 8.5–9.4 km/s; P = 29–39 GPa). sciengine.com Another approach involves creating polycyclic systems, such as those incorporating a 4H,8H-difurazano[3,4-b:3',4'-e]pyrazine core, which have shown performance similar to RDX but with much better insensitivity. sciengine.com
N Oxidation:oxidation of the Nitrogen Atoms in the Tetrazine Ring to Form N Oxides is Another Effective Strategy. This Increases the Oxygen Balance and Density of the Material. 3,6 Diamino 1,2,4,5 Tetrazine 1,4 Dioxide Lax 112 is a Notable Example, Possessing High Thermal Stability Up to 266 °c , High Detonation Velocity, and Insensitivity to Impact and Friction.sciengine.com
These synthetic methodologies, guided by theoretical predictions, continue to expand the library of tetrazine-based energetic materials, pushing the boundaries of performance, stability, and safety. bohrium.com
Table 2: Performance of Synthesized Tetrazine-Based Energetic Materials
| Compound Name/Abbreviation | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Key Feature(s) |
| LAX-112 | High | High | Thermally stable to 266 °C; insensitive to impact/friction. sciengine.com |
| Polycyclic tetra-N-oxide derivative (29) | 8.7–8.8 | 32–33 | Performance similar to RDX with better insensitivity. sciengine.com |
| Fused Triazolo-Tetrazines (40, 41) | 8.5–9.4 | 29–39 | Good detonation performance; insensitive to mechanical stimuli. sciengine.com |
| Hydrazinium salt (9) | 8.232 | 23.6 | Good detonation properties for an asymmetrically substituted tetrazine salt. nih.gov |
| 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | - | - | High HOF (520 kJ/mol); excellent burning rate enhancer. sciengine.com |
This table summarizes experimentally reported or calculated performance data for select synthesized tetrazine compounds. sciengine.comnih.gov
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for determining the molecular structure of organic compounds. For 3,6-diethyl-1,2,4,5-tetrazine, both ¹H and ¹³C NMR would provide definitive structural confirmation.
In ¹H NMR spectroscopy, the chemical environment of protons is analyzed. For a symmetrically substituted molecule like this compound, a simple spectrum is expected. The ethyl groups, being identical due to the molecule's symmetry, would produce a single set of signals.
This would consist of a quartet and a triplet, characteristic of an ethyl group. The methylene (B1212753) protons (-CH₂-) would be adjacent to a methyl group (-CH₃), resulting in their signal being split into a quartet. The methyl protons, being adjacent to a methylene group, would have their signal split into a triplet. The integration of these signals would show a 2:3 ratio, corresponding to the methylene and methyl protons, respectively. The chemical shifts would be influenced by the electron-withdrawing nature of the tetrazine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- | ~3.1-3.3 | Quartet (q) | ~7.5 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, only three distinct carbon signals are anticipated.
Two signals would correspond to the ethyl groups: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃). The third signal would be from the two equivalent carbons in the tetrazine ring. The chemical shift of the tetrazine carbon would be significantly downfield due to the presence of four electronegative nitrogen atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (tetrazine ring) | ~165-170 |
| -CH₂- | ~25-30 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported, the structures of other 3,6-disubstituted tetrazines are known.
It is expected that this compound would crystallize in a planar or near-planar conformation, a characteristic feature of the aromatic tetrazine ring. The analysis would provide precise bond lengths and angles, such as the C-N and N-N bond lengths within the tetrazine ring, and the C-C bond length of the ethyl substituents. Intermolecular interactions, such as π-π stacking of the tetrazine rings, would also be revealed.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₁₀N₄, MW = 138.17 g/mol ).
The fragmentation pattern of 3,6-disubstituted-s-tetrazines is known to involve characteristic losses. A primary fragmentation pathway is the retro-Diels-Alder reaction, leading to the expulsion of a molecule of nitrogen (N₂), resulting in a significant M-28 peak. Further fragmentation would likely involve the loss of the ethyl groups.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
|---|---|
| 138 | [M]⁺ |
| 110 | [M - N₂]⁺ |
| 82 | [M - 2N₂]⁺ |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Luminescent Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule. 1,2,4,5-Tetrazines are known for their distinct color, which arises from a weak n→π* electronic transition in the visible region of the spectrum. This typically results in a pale pink to red color. A more intense π→π* transition is observed in the UV region.
For this compound, an absorption maximum in the visible range (λ_max) is expected around 520-540 nm, with a much stronger absorption in the UV range around 280-300 nm. Some 3,6-dialkyl-1,2,4,5-tetrazines are known to be fluorescent, and it is possible that the diethyl derivative would exhibit weak to moderate fluorescence. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While the neutral this compound molecule is not a radical, its radical anion or cation could be generated and studied by ESR.
If a radical anion of this compound were to be formed, for example, by chemical or electrochemical reduction, ESR spectroscopy would reveal the distribution of the unpaired electron's spin density across the molecule. The spectrum would be expected to show hyperfine coupling to the four equivalent nitrogen nuclei of the tetrazine ring and to the protons of the ethyl groups, providing insight into the electronic structure of the radical species.
Advanced Research Applications of 3,6 Diethyl 1,2,4,5 Tetrazine and Its Derivatives
Role in Complex Organic Synthesis
The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it an exceptionally reactive diene in IEDDA reactions, allowing for the rapid construction of complex molecular architectures under mild conditions.
The primary application of 3,6-diethyl-1,2,4,5-tetrazine in synthetic chemistry is its use as a synthon for creating other heterocyclic systems. The most direct transformation is the [4+2] cycloaddition with various dienophiles, which, after the extrusion of dinitrogen gas, yields a 1,2-diazine (pyridazine) scaffold.
The reaction with an alkyne, for instance, directly produces a substituted pyridazine (B1198779). This pyridazine core can then serve as a versatile intermediate for further transformations. For example, the reaction of a 1,2,4,5-tetrazine with an enamine can lead to a pyridazine, which, depending on the subsequent reaction conditions and substituents, can be transformed into other ring systems.
Furthermore, tetrazines can be precursors to more complex fused heterocyclic systems. A notable strategy involves the preparation of 3,6-disubstituted 1,2,4,5-tetrazines that bear an amidine moiety. These intermediates can undergo an oxidative cyclization to form acs.orgnih.govtcichemicals.comtriazolo[1,5-b] acs.orgnih.govtcichemicals.comnih.govtetrazines, demonstrating the role of the tetrazine core in building elaborate, nitrogen-rich scaffolds. nih.gov
The general scheme for pyridazine synthesis is outlined below:
| Reactant 1 | Reactant 2 (Dienophile) | Resulting Scaffold |
| This compound | Alkyne | Pyridazine |
| This compound | Enamine | Pyridazine |
| 3,6-Disubstituted-1,2,4,5-tetrazine with amidine | (Oxidation) | acs.orgnih.govtcichemicals.comtriazolo[1,5-b] acs.orgnih.govtcichemicals.comnih.govtetrazine |
In the realm of natural product synthesis, the tetrazine-based IEDDA reaction provides a powerful strategy for the convergent assembly of complex molecules. nih.gov The reaction's high efficiency and predictability allow for the late-stage introduction of key heterocyclic cores. A common strategy involves the synthesis of two complex fragments, one bearing a tetrazine moiety (like this compound) and the other a dienophile. The subsequent cycloaddition rapidly and irreversibly connects these fragments, forming the carbon skeleton of the target natural product. This approach is particularly advantageous as the reaction conditions are typically mild, preserving sensitive functional groups often present in natural product precursors. nih.gov
Bioorthogonal Ligation Strategies
Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The IEDDA reaction between tetrazines and strained dienophiles is one of the premier reactions in this field due to its exceptionally fast kinetics and high specificity. nih.gov
3,6-Dialkyl-1,2,4,5-tetrazines are integral to the design of advanced chemical probes, particularly fluorogenic probes for bioimaging. nih.gov The strategy often involves conjugating a tetrazine to a fluorescent dye in such a way that the fluorescence is initially "off" or quenched. The tetrazine acts as an efficient quencher through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).
When this probe is introduced into a biological system and encounters its target—a biomolecule that has been pre-tagged with a strained dienophile (e.g., a trans-cyclooctene)—the IEDDA reaction is triggered. The cycloaddition consumes the tetrazine ring, breaking its quenching ability and leading to a "turn-on" of the fluorescence signal. nih.gov This provides a powerful method for imaging specific molecules in living cells with a high signal-to-background ratio. Recently, this concept has been extended to create organelle-specific probes, such as a lysosome-targeted tetrazine that enables deprotection reactions in a specific subcellular location. nih.gov
The IEDDA cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known, often referred to as "tetrazine ligation". nih.gov This reaction is central to bioconjugation, where it is used to link biomolecules, attach drugs to antibodies, or modify cell surfaces.
The substituents at the 3- and 6-positions of the tetrazine ring are crucial for tuning its properties. While electron-withdrawing groups accelerate the reaction, they can also decrease the stability of the tetrazine in aqueous biological media. Conversely, electron-donating alkyl groups, such as in this compound, enhance the compound's stability, which is critical for in vivo applications where the reagent must persist long enough to find its target. chemrxiv.org This creates a trade-off between reaction speed and stability, and 3,6-dialkyl-tetrazines represent a favorable balance for many biological experiments. chemrxiv.org The reaction rates can be tuned over several orders of magnitude, allowing for multiplexed labeling experiments by using different tetrazine/dienophile pairs with distinct kinetics. nih.govrsc.org
Table 1: Representative Reaction Rates of Tetrazines with Dienophiles Second-order rate constants (k₂) illustrate the tunability of the IEDDA reaction. Rates vary based on substituents and reaction conditions.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) | Bicyclononyne (BCN) | 118 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 |
| 3-methyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~300 |
| 3,6-dimethyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~13 |
Note: Data compiled from various sources for illustrative purposes. nih.gov Specific rates for this compound would be expected to be in a similar range to the 3,6-dimethyl derivative.
A sophisticated application of tetrazine ligation is the "click-to-release" strategy, which enables the controlled release of a therapeutic agent or other payload at a specific site. nih.govtcichemicals.com This approach typically uses a dienophile, such as a TCO, that is functionalized with a leaving group (the "cargo") through a self-immolative linker, often a carbamate (B1207046). nih.gov
The bioorthogonal activation occurs when a tetrazine is administered and reacts with the TCO. The initial IEDDA cycloaddition forms a 4,5-dihydropyridazine intermediate. This intermediate then undergoes a spontaneous tautomerization followed by an elimination cascade, which cleaves the carbamate linker and releases the cargo molecule, carbon dioxide, and dinitrogen. acs.orgnih.gov This process is exceptionally clean, as the byproducts are biocompatible gases. Research has shown that bis-alkyl tetrazines can be effective triggers in these systems, offering the stability needed for in vivo delivery applications. acs.org This technology holds immense potential for targeted drug delivery and prodrug activation strategies. nih.gov
Materials Science and Optoelectronic Applications
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an attractive component for various materials and optoelectronic applications. However, dedicated research into this compound for these purposes is not prominent.
Development of Organic Semiconductors and Electronic Materials
Luminescent Materials and Fluorophores
The luminescent properties of 1,2,4,5-tetrazines are highly dependent on the substituents at the 3 and 6 positions. While some tetrazine derivatives are known to be fluorescent, specific studies detailing the luminescent or fluorophoric properties of this compound are not readily found in the literature. Research into fluorescent tetrazines often involves derivatives with aromatic or heteroaromatic rings that can engage in extended π-conjugation, influencing the energy of the n→π* transitions responsible for their photophysical behavior. Studies have shown that while diphenyl-s-tetrazine is weakly fluorescent, conjugation with other heteroatomic rings can either enhance or quench fluorescence depending on the nature of the electronic orbitals involved. mdpi.com The specific emission wavelengths and quantum yields for this compound have not been reported.
Research into Two-Photon Absorbing Materials
Two-photon absorption (2PA) is a nonlinear optical process with applications in bioimaging, photodynamic therapy, and 3D microfabrication. Research into 2PA materials based on tetrazines has focused on creating molecules with large 2PA cross-sections. This is typically achieved by designing chromophores with a D-π-A-π-D or A-π-D structure, where 'A' is an acceptor (like the tetrazine core) and 'D' is a donor, connected by a π-conjugated spacer. A study on novel s-tetrazine-based dyes with enhanced two-photon absorption used a central tetrazine core connected to one or two terminal triphenylamine (B166846) moieties (donors) via various π-conjugated spacers. researchgate.net These complex structures are designed to facilitate intramolecular charge transfer upon excitation, a key factor for high 2PA activity. There are no available studies investigating the two-photon absorption properties of the structurally simpler this compound.
Catalytic Roles in Organic Transformations
The use of tetrazines in catalysis is an emerging field, leveraging their unique electronic properties. However, the exploration of this compound in this capacity has not been specifically documented.
Exploration of Tetrazine-Catalyzed Reactions
While there is growing interest in tetrazine-based catalysis, particularly in photocatalysis, the specific use of this compound as a catalyst has not been reported. One study demonstrated that 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) can act as a visible-light-driven, metal-free photocatalyst for the synthesis of 2-substituted benzimidazoles and benzothiazoles. nih.gov The catalytic activity in this case is attributed to the specific electronic structure of the pytz derivative, which allows for visible light absorption and reversible one-electron reduction. nih.gov The catalytic potential of simple dialkyl tetrazines like the diethyl derivative remains to be explored. Furthermore, Lewis acid transition metals, such as nickel and zinc salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine (B178648), but this involves the synthesis of the tetrazine ring itself, not its use as an external catalyst. nih.gov
Mechanistic Insights into Catalytic Activity and Substrate Scope
Given the absence of studies on tetrazine-catalyzed reactions involving this compound, there are no mechanistic insights or discussions of substrate scope to report for this specific compound. The mechanism for photocatalysis by 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine involves its ability to absorb visible light and engage in electron transfer processes, showing excellent activity for a range of alkyl, aryl, and organometallic substituted aldehydes. nih.gov Whether this compound could exhibit any catalytic activity would depend on its redox properties and excited-state dynamics, which have not been investigated.
Theoretical Design and Synthetic Strategies for High-Energy Density Tetrazine-Based Materials
The 1,2,4,5-tetrazine ring, with its high nitrogen content (68.3% in the unsubstituted moiety) and inherent planarity, serves as a crucial structural scaffold in the development of advanced high-energy density materials (HEDMs). sciengine.commdpi.combohrium.comnih.gov The pursuit of novel HEDMs is driven by the need for compounds with superior detonation performance, high thermal stability, and low sensitivity to mechanical stimuli like impact and friction. sciengine.commdpi.com Theoretical and synthetic chemistry advancements have enabled the design and creation of a wide array of tetrazine-based materials that meet these demanding criteria. bohrium.com
Theoretical Design and Computational Screening
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and screening potential tetrazine-based HEDMs before their synthesis. scientific.netnih.govresearchgate.net These theoretical methods allow researchers to predict key energetic properties with considerable accuracy, saving significant time and resources.
Key properties calculated through computational models include:
Heat of Formation (HOF): A high positive heat of formation is a primary indicator of a high-energy material, as it contributes directly to the energy released upon detonation. Isodesmic reactions are commonly designed to predict HOF values. scientific.netnih.gov Theoretical studies show that introducing specific energetic groups, such as the azide (B81097) (–N3) group, or linkages like azo (–N=N–), can significantly increase the HOF of tetrazine derivatives. scientific.netresearchgate.net
Density (ρ): High crystal density is critical for achieving superior detonation performance. Molecular mechanics methods and crystal packing models are employed to predict the density of designed molecules. scientific.netresearchgate.netnih.gov
Detonation Performance: Detonation velocity (D) and detonation pressure (P) are the ultimate measures of an explosive's power. These are often estimated using the Kamlet-Jacobs equations, which rely on the calculated density and HOF. scientific.netnih.gov Computational screening has identified that functional groups like –ONO2 and –NF2, as well as –NH–NH– and –N=N– linkages, are effective in enhancing the detonation performance of di-s-tetrazine derivatives. scientific.net
Thermal Stability: The stability of an energetic material is paramount for safe handling and storage. Bond Dissociation Energy (BDE) calculations help to identify the weakest bond in a molecule, providing an estimate of its thermal stability. nih.govresearchgate.net
Through these computational approaches, numerous tetrazine derivatives have been designed and screened. For instance, a theoretical study on sciengine.commdpi.combohrium.comtriazolo[4,3-b] sciengine.commdpi.combohrium.comscientific.nettetrazine-based compounds identified seven potential candidates for HEDMs based on their high calculated detonation properties and acceptable thermal stabilities. researchgate.net Another computational investigation of 1,2,4,5-tetrahydro-1,2,4,5-tetrazine derivatives showed they possess high positive heats of formation (ranging from 525.1 to 1639.1 kJ mol⁻¹) and moderate to high detonation properties. nih.gov
Table 1: Calculated Energetic Properties of Theoretically Designed Tetrazine-Based Compounds
| Compound/Derivative Class | Calculated Detonation Velocity (D) (km/s) | Calculated Detonation Pressure (P) (GPa) | Calculated Heat of Formation (HOF) (kJ/mol) |
| Tris(1,2,4,5-tetrazin-3-yl)amine Derivatives | 8.3–9.4 | 23–40 | 1117–2272 |
| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine Derivatives | 7.02–12.18 | 19.8–75.1 | 525.1–1639.1 |
| sciengine.commdpi.combohrium.comtriazolo[4,3-b] sciengine.commdpi.combohrium.comscientific.nettetrazine Derivatives | 6.52–9.44 | 17.5–41.5 | 1020.6–2286.3 |
This table presents data derived from computational studies to illustrate the performance potential of various tetrazine-based molecular designs. sciengine.comnih.govresearchgate.net
Synthetic Strategies for Tetrazine-Based HEDMs
Synthetic efforts in recent years have shifted from simple monocyclic tetrazines to more complex bridged, fused, and polycyclic structures that often exhibit enhanced stability and performance. sciengine.combohrium.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-diethyl-1,2,4,5-tetrazine, and how can its purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions using hydrazine hydrate and nitriles or via metal-assisted hydrolysis of substituted precursors. For example, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine is synthesized by reacting pyridine-containing nitriles with hydrazine under reflux, followed by purification via flash chromatography (silica gel, 20% diethyl ether in pentane) . Purity optimization involves monitoring reaction progress via TLC and confirming structure by NMR (e.g., δ 8.57–8.52 ppm for aromatic protons) .
Q. How can researchers characterize the electronic properties of this compound to predict its reactivity?
- Methodological Answer : UV-Vis spectroscopy (λmax ~500–600 nm for tetrazine π→π* transitions) and cyclic voltammetry (reduction potentials near −0.5 to −0.8 V vs Ag/AgCl) are used to assess electronic properties. Computational methods (DFT) can model frontier molecular orbitals to predict regioselectivity in IEDDA reactions .
Q. What experimental protocols are recommended for conducting inverse electron demand Diels-Alder (IEDDA) reactions with this tetrazine?
- Methodological Answer : Use electron-deficient dienophiles (e.g., norbornene, trans-cyclooctene) in anhydrous DMF or THF at 25–60°C. Monitor reaction progress via NMR for disappearance of tetrazine aromatic protons. For example, 3,6-diethyltetrazine reacts with norbornene at 50°C in 4 hours, yielding bicyclic pyridazines .
Advanced Research Questions
Q. How do substituents on the tetrazine core influence reaction kinetics and regioselectivity in IEDDA reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., carboxylates) increase tetrazine electrophilicity, accelerating cycloaddition rates. Competitive kinetic assays using substituted tetrazines (e.g., 3,6-bis(methylthio) vs. 3,6-dicarboxylate) reveal rate differences: dicarboxylates react 5–10× faster with electron-rich dienophiles . Regioselectivity is determined by frontier orbital alignment: the dienophile’s electron-rich atom bonds to the tetrazine’s C4 position .
Q. What strategies mitigate tautomerization or decomposition of 3,6-diazido-1,2,4,5-tetrazine derivatives during storage?
- Methodological Answer : Store diazido derivatives at −20°C under inert atmosphere (Ar/N) to suppress azide-tetrazole tautomerization. Stabilization is confirmed by DSC and FT-IR monitoring (absence of N-H stretches at ~3300 cm). Addition of radical scavengers (e.g., BHT) further inhibits decomposition .
Q. How can 3,6-diethyltetrazine be incorporated into nitrogen-rich polymers for energetic materials?
- Methodological Answer : Use CuAAC click chemistry with azide-terminated polymers (e.g., glycidyl azide polymer). For example, 3,6-bis(propargyloxy)tetrazine reacts with GAP at 60°C in DMF, forming crosslinked networks with >90% nitrogen content. Characterize mechanical properties via rheometry and detonation velocity via Chapman-Jouguet calculations .
Q. What bioorthogonal applications are enabled by the orthogonal reactivity of tetrazine isomers?
- Methodological Answer : 1,2,4,5-Tetrazines react selectively with strained dienophiles (e.g., trans-cyclooctenes), while 1,2,3,5-tetrazines target amidines. Dual labeling is achievable by combining both isomers: e.g., 3,6-diethyltetrazine labels cyclooctene-modified proteins, while 4,6-diphenyl-1,2,3,5-tetrazine reacts with amidine-tagged nucleic acids .
Q. How can thermal decomposition kinetics of tetrazine-based energetic salts be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
